molecular formula C10H21NS2 B14488179 Propyl butyl(ethyl)carbamodithioate CAS No. 64352-80-3

Propyl butyl(ethyl)carbamodithioate

Cat. No.: B14488179
CAS No.: 64352-80-3
M. Wt: 219.4 g/mol
InChI Key: ONOWGBFACRAAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl butyl(ethyl)carbamodithioate, more commonly known in agricultural science as the herbicide Pebulate, is a chemical compound with the CAS Registry Number 1114-71-2 and a molecular formula of C 10 H 21 NOS . It is classified as a thiocarbamate and systematically named as the S-propyl ester of butylethylcarbamothioic acid . With a molecular weight of 203.345 g/mol, it serves as a critical tool for researchers studying selective weed control in agronomic systems . The primary research value of this compound lies in its application as a selective herbicide. It is widely used in agricultural research to investigate pre-emergence control of annual grasses and broadleaf weeds in crops such as tomatoes, sugar beets, and peppers. Its mechanism of action involves the inhibition of fatty acid biosynthesis in target plants, disrupting normal growth and development. Studies on thiocarbamate compounds have shown they can serve as inhibitors in key enzymatic pathways, providing a model for understanding plant physiology and developing next-generation agrochemicals . This product is supplied for research use only (RUO) and is strictly intended for laboratory analysis and experimental applications. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety and regulatory guidelines when handling this substance.

Properties

CAS No.

64352-80-3

Molecular Formula

C10H21NS2

Molecular Weight

219.4 g/mol

IUPAC Name

propyl N-butyl-N-ethylcarbamodithioate

InChI

InChI=1S/C10H21NS2/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3

InChI Key

ONOWGBFACRAAND-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=S)SCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl butyl(ethyl)carbamodithioate can be synthesized through the reaction of propylamine, butylamine, and ethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the dithiocarbamate salt, which can then be acidified to yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propyl butyl(ethyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl butyl(ethyl)carbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl butyl(ethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, disrupt metal ion homeostasis, and interfere with various biological pathways. The compound’s molecular targets include metalloproteins and enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Presumed to be C₁₀H₂₁NS₂ (based on analogous dithiocarbamates).
  • Physical State : Likely a liquid at room temperature, given the alkyl chain lengths and similarity to esters like butyl propionate.
  • Applications : Patent literature highlights its use as a solvent in formulations requiring tailored polarity and stability.

Comparison with Similar Compounds

Structural Analogs: Dithiocarbamate Esters

Compounds with variations in N-alkyl or ester substituents exhibit distinct physicochemical and functional properties. For example:

Compound N-Substituents Ester Group Key Differences Applications Reference
Propyl butyl(ethyl)carbamodithioate Butyl, Ethyl Propyl Balanced hydrophobicity; solvent Industrial processes
Methyl diethylcarbamodithioate Diethyl Methyl Higher volatility Limited solvent use Inferred
Butyl dimethylcarbamodithioate Dimethyl Butyl Increased hydrophobicity Potential agrochemicals Inferred

Research Findings :

  • Longer N-alkyl chains (e.g., butyl vs. methyl) enhance lipid solubility, making the compound suitable for non-polar solvent systems.
  • Shorter ester groups (e.g., methyl) may reduce thermal stability compared to propyl or butyl esters.

Functional Analogs: Esters with Divergent Backbones

A. Butyl Propionate (CAS 590-01-2)

  • Structure: Ester of propionic acid and butanol.
  • Properties : Colorless liquid with a fruity odor; used in fragrances and coatings.
  • Contrast : Lacks sulfur, resulting in lower polarity and distinct toxicity profile compared to dithiocarbamates.

B. Alkyl Benzoates (e.g., Propyl Benzoate)

  • Structure : Aromatic esters with benzoic acid and alkyl alcohols.
  • Contrast : Benzoates exhibit higher chemical inertness but lesser solvent versatility than dithiocarbamates.
Compound Functional Group Polarity Odor Primary Use
This compound Dithiocarbamate Moderate Unreported Industrial solvent
Butyl Propionate Ester Low Fruity Flavors, coatings
Propyl Benzoate Aromatic ester Low Mild Cosmetics

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Propyl butyl(ethyl)carbamodithioate to maximize yield and purity?

  • Methodological Answer : Synthesis requires careful control of stoichiometry, solvent selection, and temperature. For carbamodithioate derivatives, a two-step approach is common: (1) formation of the carbamoyl chloride intermediate via reaction of the amine (e.g., butyl(ethyl)amine) with thiophosgene, followed by (2) nucleophilic substitution with propanethiol. Use anhydrous conditions (e.g., dichloromethane) to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography. Yield optimization may require iterative adjustments to reaction time (12–24 hours) and temperature (0–25°C) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For sulfur-containing compounds like carbamodithioates, elemental analysis (C, H, N, S) is critical to validate stoichiometry. Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism, solvent interactions, or impurities. Perform the following:

  • Variable Temperature NMR : To detect dynamic equilibria (e.g., thiol-thione tautomerism).
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
  • High-Resolution MS (HRMS) : Confirm exact mass to rule out adducts or degradation products.
  • Computational Validation : Use density functional theory (DFT) to simulate spectra and compare with experimental results .

Q. What experimental design principles should guide stability studies of this compound under varying environmental conditions?

  • Methodological Answer : Design a factorial experiment to test:

  • Temperature : Store samples at -20°C, 4°C, 25°C, and 40°C for 1–4 weeks.
  • pH : Expose the compound to buffers (pH 3–10) and monitor degradation via HPLC.
  • Light Sensitivity : Compare stability in amber vs. clear glass vials under UV/visible light.
    Quantify degradation products using LC-MS and apply kinetic modeling (e.g., Arrhenius equation for thermal stability) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Use molecular docking or molecular dynamics (MD) simulations to study interactions with enzymes or catalysts. For reaction prediction:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Transition State Analysis : Apply quantum mechanical/molecular mechanical (QM/MM) methods to model activation energies for proposed reactions (e.g., nucleophilic substitutions).
    Validate predictions with small-scale pilot reactions .

Data Analysis and Ethical Considerations

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement a quality-by-design (QbD) framework:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to correlate process parameters (e.g., reagent ratios, temperature) with yield/purity.
  • Multivariate Analysis : Apply principal component analysis (PCA) to HPLC-MS datasets to identify outlier batches.
  • Control Charts : Monitor critical quality attributes (CQAs) like impurity profiles over time .

Q. How should researchers address ethical and safety concerns when handling this compound in laboratory settings?

  • Methodological Answer :

  • Risk Assessment : Review SDS for analogous carbamodithioates to infer toxicity (e.g., dermal irritation, inhalation risks).
  • Engineering Controls : Use fume hoods for synthesis and glove boxes for air-sensitive steps.
  • Waste Management : Neutralize reactive thiol groups with oxidizing agents (e.g., hydrogen peroxide) before disposal.
    Document protocols in alignment with institutional review board (IRB) guidelines for chemical safety .

Tables for Reference

Analytical Parameter Recommended Technique Key Considerations
Purity AssessmentHPLC-UV (C18 column, acetonitrile:water gradient)Optimize mobile phase to resolve thiol-related degradation products .
Structural Confirmation¹³C NMR (125 MHz, CDCl₃)Look for thiocarbamate carbonyl signal at ~190–200 ppm .
Stability MonitoringLC-MS/MS (MRM mode)Use isotopic labeling for quantitative tracking of degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.